1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and aim to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a crucial aspect of their function. They are considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridines, which include the compound , are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs for treating conditions such as gastric ulcers, diabetes, and psychosis .
Tumor Treatment
Some imidazo pyridinone compounds, which include the compound , have been used in the treatment of tumors . This makes them valuable in the field of oncology.
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . They are used in the construction of imidazo[1,2-a]pyridine derivatives through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science due to their structural character . They have potential applications in several research areas, from materials science to the pharmaceutical field .
Optoelectronic Devices
This class of aromatic heterocycles has been reported in different technological applications, such as optoelectronic devices . They are used in the construction of devices that source, detect and control light.
Sensors
Imidazo[1,2-a]pyridines are used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics.
Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridines are used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research.
Antimicrobial Applications
Imidazo[1,2-a]pyridines have shown potential in antimicrobial applications . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .
Future Directions
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMNTNNCIQWRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342627 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
CAS RN |
193534-56-4 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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